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Compound of Interest

Compound Name: 2-Benzyloxyphenylacetic acid

Cat. No.: B045139

In the landscape of modern drug discovery and fine chemical synthesis, the strategic use of
intermediates is paramount. These molecules are not merely stepping stones but are carefully
designed scaffolds that carry latent functionality, enabling complex molecular architectures to
be built efficiently and with high precision. 2-Benzyloxyphenylacetic acid (CAS No. 22047-88-
7) stands out as a quintessential example of such an intermediate.[1][2][3] Its structure,
featuring a carboxylic acid and a benzyl-protected phenol, makes it a versatile and highly
valuable building block, particularly in the synthesis of pharmaceuticals.

This guide provides a detailed technical overview of 2-Benzyloxyphenylacetic acid, from its
fundamental properties and synthesis to its core application as a precursor for bioactive
molecules. It is intended for researchers, medicinal chemists, and process development
scientists who require a deep understanding of how to leverage this intermediate in their
synthetic campaigns.

Part 1: Core Physicochemical and Structural Profile

A thorough understanding of a chemical intermediate begins with its physical and chemical
properties. These data govern the selection of appropriate reaction conditions, solvents, and
purification methods.

Chemical Structure

The structure of 2-Benzyloxyphenylacetic acid incorporates a phenylacetic acid moiety
where the ortho-position of the phenyl ring is substituted with a benzyloxy group. The benzyl

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b045139?utm_src=pdf-interest
https://www.benchchem.com/product/b045139?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/519916
https://www.lookchem.com/ProductWholeProperty_LCPL266711.htm
https://www.sigmaaldrich.com/JP/ja/product/aldrich/681725
https://www.benchchem.com/product/b045139?utm_src=pdf-body
https://www.benchchem.com/product/b045139?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045139?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

group serves as a robust protecting group for the phenolic hydroxyl, which is stable to a wide
range of reaction conditions but can be selectively removed later in a synthetic sequence via
catalytic hydrogenation.

Caption: Chemical structure of 2-Benzyloxyphenylacetic acid.

Physicochemical Data

The quantitative properties of 2-Benzyloxyphenylacetic acid are summarized below.

Property Value Reference(s)

CAS Number 22047-88-7 [1]

Molecular Formula C15H1403 [1][4]

Molecular Weight 242.27 g/mol [11[3]
White to tan solid/crystalline

Appearance (2]
powder

Melting Point 96-98 °C [2][5]

Boiling Point 406.9 °C at 760 mmHg [2]
2-(2-

IUPAC Name phenylmethoxyphenyl)acetic [1][6]
acid

Synonyms O-Benzyloxyphenylacetic acid [2]

Part 2: Synthesis of 2-Benzyloxyphenylacetic Acid

The preparation of 2-Benzyloxyphenylacetic acid is typically achieved through a multi-step
sequence starting from more readily available precursors. A common and logical approach
involves the protection of a phenol followed by the elaboration of a side chain to form the acetic
acid moiety. The Williamson ether synthesis is the cornerstone of the O-benzylation step.

Synthetic Workflow Rationale
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The most direct route begins with 2-hydroxyphenylacetic acid or its corresponding ester. The
phenolic hydroxyl group is first deprotonated with a suitable base to form a phenoxide. This
nucleophilic phenoxide then displaces a halide from benzyl halide (e.g., benzyl bromide) in a
classic Sn2 reaction. The choice of base is critical; a moderately strong base like potassium
carbonate (K2CO:s) is often sufficient and minimizes side reactions. The reaction is typically run
in a polar aprotic solvent such as acetone or dimethylformamide (DMF) to facilitate the Sn2
displacement. If an ester is used as the starting material, a final hydrolysis step is required to
yield the target carboxylic acid.

@thyl 2-Hydroxyphenylacetatej

T
Williamson Ether Synthesis
(O-Benzylation) Ethyl 2-Benzyloxyphenylacetate]
1. Benzyl Bromide (BnBr) i . 0
2. Base (e.g., K2COs) Ester Hydrolysis 2-Benzyloxyphenylacetic Acid

Solvent (e.g., Acetone) 1. Base (e.g., NaOH)
2. Acidic Workup (e.g., HCI)
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Caption: General synthetic workflow for 2-Benzyloxyphenylacetic acid.

Experimental Protocol: Synthesis from Ethyl 2-
Hydroxyphenylacetate

This protocol describes a representative lab-scale synthesis.

Materials:

Ethyl 2-hydroxyphenylacetate

Benzyl bromide

Anhydrous potassium carbonate (K2COs)

Acetone (anhydrous)
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Sodium hydroxide (NaOH)

Hydrochloric acid (HCI), concentrated

Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSQOa)
Procedure:
o O-Benzylation:

o To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl
2-hydroxyphenylacetate (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous
acetone.

o Stir the suspension vigorously. Add benzyl bromide (1.1 eq) dropwise to the mixture.

o Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction
progress by Thin Layer Chromatography (TLC).

o After completion, cool the mixture to room temperature and filter off the inorganic salts.

o Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-
benzyloxyphenylacetate.

o Ester Hydrolysis:
o Dissolve the crude ester from the previous step in a mixture of ethanol and water.

o Add sodium hydroxide (2.0 eq) and heat the mixture to 60-70 °C for 2-4 hours, or until TLC
analysis indicates complete consumption of the ester.

o Cool the reaction mixture in an ice bath and acidify to pH ~2 by the slow addition of
concentrated HCI.
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o A white precipitate of 2-Benzyloxyphenylacetic acid will form.

o Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

e Purification:

o The crude product can be further purified by recrystallization from a suitable solvent
system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product as a white
crystalline solid.

Part 3: Core Application in the Synthesis of
Bioactive Benzamides

The primary utility of 2-Benzyloxyphenylacetic acid lies in its role as a precursor to a variety
of more complex molecules. Its carboxylic acid functional group is a handle for amide bond
formation, a reaction of central importance in medicinal chemistry. Research has shown that 2-
(benzyloxy)benzamide derivatives are potent bioactive compounds.

 TRPMS8 Antagonists: A series of 2-(benzyloxy)benzamides have been identified as potent
antagonists of the TRPMS8 (Transient Receptor Potential Melastatin 8) ion channel, a target
for treating pain, migraine, and urinary incontinence.[7]

» Neuroprotective Agents: Novel benzyloxy benzamide derivatives have been discovered as
inhibitors of the PSD95-nNOS protein-protein interaction, showing significant therapeutic
potential for the treatment of ischemic stroke.[8]

Mechanism of Amide Formation via an Acid Chloride
Intermediate

A robust and common method for synthesizing amides from carboxylic acids is via the
formation of a more reactive acyl chloride intermediate. Reagents such as thionyl chloride
(SOCI2) or oxalyl chloride are effective for this transformation. The resulting acyl chloride is
highly electrophilic and reacts readily with primary or secondary amines to form the desired
amide.

The mechanism proceeds in two stages:
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o Acyl Chloride Formation: The carboxylic acid attacks thionyl chloride, leading to the
formation of a chlorosulfite intermediate. A chloride ion then acts as a nucleophile, attacking
the acyl carbon and leading to the expulsion of sulfur dioxide and hydrogen chloride, yielding
the acyl chloride.

» Nucleophilic Acyl Substitution: The amine, acting as a nucleophile, attacks the electrophilic
carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then
collapses, expelling the chloride leaving group and, after deprotonation, yielding the stable
amide product.
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Caption: Logical workflow for amide synthesis via an acyl chloride.

Experimental Protocol: Synthesis of a Representative N-
Alkyl-2-(benzyloxy)benzamide

This protocol provides a general method for coupling 2-Benzyloxyphenylacetic acid with a
generic primary amine.

Materials:

2-Benzyloxyphenylacetic acid

e Thionyl chloride (SOCI2) or Oxalyl Chloride

e Dichloromethane (DCM), anhydrous

e Aprimary amine (e.g., benzylamine)

o Atertiary base (e.qg., triethylamine, EtsN)

o Saturated sodium bicarbonate (NaHCO:s) solution

e Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na2S0a)
Procedure:
¢ Acyl Chloride Formation:

o Suspend 2-Benzyloxyphenylacetic acid (1.0 eq) in anhydrous DCM in a flame-dried,
inert-atmosphere flask.

o Add thionyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of DMF (1-2 drops).
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o Allow the reaction to warm to room temperature and stir for 2-3 hours. The suspension
should become a clear solution.

o Remove the excess SOCI2 and DCM under reduced pressure to yield the crude 2-
benzyloxyphenylacetyl chloride, which is often used directly in the next step.

e Amide Coupling:

o Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C under an inert
atmosphere.

o In a separate flask, dissolve the primary amine (1.1 eq) and triethylamine (1.2 eq) in
anhydrous DCM.

o Add the amine solution dropwise to the acyl chloride solution at 0 °C.

o Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by
TLC.

o Workup and Purification:
o Quench the reaction by adding water.

o Transfer the mixture to a separatory funnel and wash sequentially with 1M HCI, saturated
NaHCOs solution, and brine.

o Dry the organic layer over anhydrous Naz2SOa4, filter, and concentrate under reduced
pressure.

o Purify the crude product by flash column chromatography on silica gel or by
recrystallization to afford the pure N-alkyl-2-(benzyloxy)benzamide.

Conclusion

2-Benzyloxyphenylacetic acid is a strategically important chemical intermediate whose value
is defined by the combination of a reactive carboxylic acid handle and a protected phenol. This
structure allows for the straightforward synthesis of complex benzamide derivatives that have
shown significant promise in pharmaceutical research as modulators of key biological targets.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b045139?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045139?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[71[8] The synthetic routes to and from this intermediate are robust and rely on fundamental,
well-understood organic reactions, making it an accessible and reliable building block for both
discovery and process chemistry. A comprehensive understanding of its properties and
reactivity is essential for any scientist working on the synthesis of related bioactive compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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